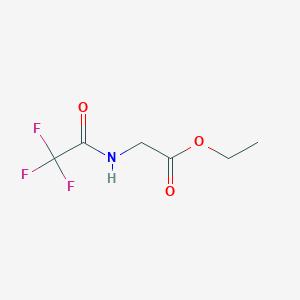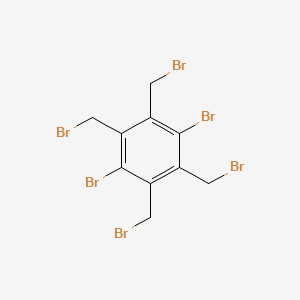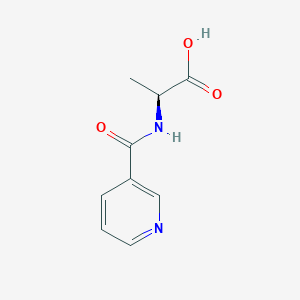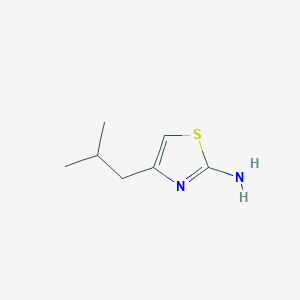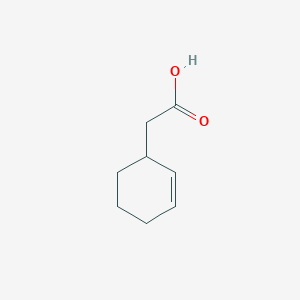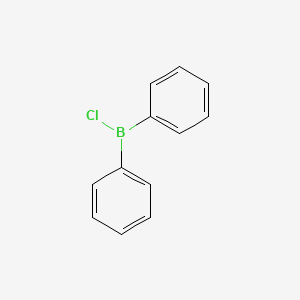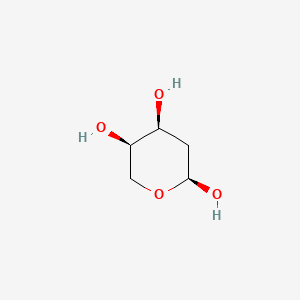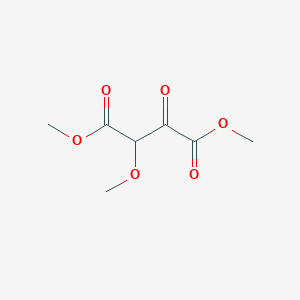
Propionic acid hydrochloride
説明
Propionic acid, also known as propanoic acid, is a naturally occurring carboxylic acid with the chemical formula CH3CH2COOH . It is a colorless, corrosive organic acid with a pungent, disagreeable, and rancid odor . It is considered generally recognized as safe (GRAS) food ingredient by FDA .
Synthesis Analysis
Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria . The biosynthesis of propionic acid by propionibacteria has become an attractive alternative to traditional petrochemical processes due to the environmentally friendly features of biorefinery . In a study, metabolomics analysis of parental P. acidipropionici and its genome-shuffled mutant was undertaken to find the key metabolic nodes influencing propionic acid production .Molecular Structure Analysis
The molecular formula of propionic acid is C3H6O2 . It is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached . Its structural formula is CH3CH2COOH, demonstrating how its three-carbon structure is formed .Chemical Reactions Analysis
Propionic acid displays the general properties of carboxylic acids: it can form amide, ester, anhydride, and chloride derivatives . It undergoes the Hell–Volhard–Zelinsky reaction that involves α- halogenation of a carboxylic acid with bromine, catalysed by phosphorus tribromide .Physical And Chemical Properties Analysis
Propionic acid is a colorless, oily liquid with a pungent, rancid, and unpleasant smell somewhat resembling body odor . It has unlimited miscibility with water . The physical and chemical properties of propionic acid such as its density, melting point, boiling point, solubility in water, and others are well documented .科学的研究の応用
Chemical Recovery and Purification
Studies have explored the use of propionic acid in the recovery and purification processes within chemical industries. For instance, Keshav et al. (2009) investigated the reactive extraction of propionic acid, focusing on the effects of binary extractants and modifier-diluents systems. Their research aimed at enhancing the extraction process for propionic acid recovery from aqueous waste streams and fermentation broths, contributing to the design of more efficient reactive extraction processes for chemical industries (Keshav, Wasewar, Chand, & Uslu, 2009).
Microbial Fermentation for Propionic Acid Production
Microbial fermentation is a significant area where propionic acid hydrochloride finds application, particularly in the production of propionic acid itself. Gonzalez-Garcia et al. (2017) provided a comprehensive review of the metabolic pathways for microbial propionic acid production, highlighting its commercial value and applications in various industries. This review also discusses the challenges and future perspectives in optimizing microbial fermentation for propionic acid production, offering insights into the potential for biological propionate production to enter the market in the foreseeable future (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).
Bioprocessing and Bioreactor Systems
In bioprocessing, propionic acid hydrochloride is used to enhance the production of propionic acid through innovative bioreactor systems. Liang et al. (2012) reported on the use of a fibrous-bed bioreactor (FBB) for the enhanced production of propionic acid using Jerusalem artichoke hydrolysate as a low-cost feedstock. Their findings demonstrated that the FBB system could achieve higher propionic acid concentration, yield, and productivity compared to traditional fermentation methods, suggesting the feasibility of economical propionic acid production from renewable resources (Liang, Li, Li, Cai, Yang, & Wang, 2012).
Safety And Hazards
将来の方向性
There is increasing interest in the synthesis of propionic acid in biotechnological pathways due to economic advantages as well as great adaptation with the green technology . Fermentative propionic acid production emerges as a competitor to chemical synthesis . Various bacteria synthesize propionic acid, but propionibacteria are the best producers . Biomass substrates hold promise to reduce propionic acid fermentation cost .
特性
IUPAC Name |
propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.ClH/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFIGOPUHPDIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596314 | |
| Record name | Propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrochloric AC./prop. AC. 1 | |
CAS RN |
37262-38-7 | |
| Record name | Propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





